molecular formula C15H9ClFNO3 B2553540 2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 321430-34-6

2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2553540
CAS No.: 321430-34-6
M. Wt: 305.69
InChI Key: JCCMOFWUTOIBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C15H9ClFNO3 and its molecular weight is 305.69. The purity is usually 95%.
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Scientific Research Applications

Biological Activities of Derivatives

  • Curcumin Derivatives : The synthesis of different derivatives, including Schiff bases, hydrazone, and oxime derivatives of curcumin, has been explored to improve medicinal and biological properties. These compounds and their metal complexes show enhanced biological activity, indicating the potential for structural analogs like 2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione to possess significant bioactivities (Omidi & Kakanejadifard, 2020).

Pharmaceutical Impurities and Synthesis

  • Omeprazole and Proton Pump Inhibitors : A review on novel synthesis methods for omeprazole and pharmaceutical impurities of proton pump inhibitors provides insight into the development of related compounds. This includes studying various pharmaceutical impurities of anti-ulcer drugs, which might provide a framework for understanding the synthesis and potential impurities of related compounds (Saini et al., 2019).

Analytical Aspects and Applications

  • Curcumin Nutraceuticals : Curcumin's bioactive components are extensively studied for their anticancer, antibiotic, anti-inflammatory, and anti-aging properties. Despite its poor solubility and bioavailability, various formulations have been developed. This highlights the importance of analytical methodologies for evaluating bioactivities and clinical efficacy, which could be applied to similar compounds for their nutraceutical potential (Kotha & Luthria, 2019).

Conjugated Polymers and Electronic Applications

  • Conjugated Polymers with IsoDPP, BDP, and NDP : The development and use of π-conjugated organic donor–acceptor type polymers, including those based on diketopyrrolopyrrole (DPP) and its analogs like isoDPP, BDP, and NDP, for electronic devices. These materials offer high performance in electronic applications due to their structural features, suggesting potential areas for the application of structurally similar compounds (Deng et al., 2019).

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO3/c16-13-7-10(17)6-5-9(13)8-21-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCMOFWUTOIBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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